molecular formula C8H5Cl2N3O2 B13468413 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid

Cat. No.: B13468413
M. Wt: 246.05 g/mol
InChI Key: RXOFKIYAYRJWQV-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid (CAS: 2763976-92-5) is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with two chlorine atoms at the 2- and 4-positions and an acetic acid moiety at the 5-position. It is supplied by Aladdin Biochemical Technology with ≥97% purity and requires storage at 2–8°C to maintain stability, likely due to the reactivity of its dichloro-substituted aromatic system . This compound is categorized as a research reagent, commonly used in pharmaceutical and biochemical studies, particularly in the synthesis of enzyme inhibitors or nucleotide analogs.

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H5Cl2N3O2/c9-7-6-4(11-8(10)12-7)1-2-13(6)3-5(14)15/h1-2H,3H2,(H,14,15)

InChI Key

RXOFKIYAYRJWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=C(N=C2Cl)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid typically involves multiple steps. One common method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction proceeds through a series of steps involving cyclization, elimination, and hydrolysis under acidic conditions . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for synthesizing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. For example, using active nickel as a catalyst and avoiding sodium hydride can result in a safer and more efficient synthesis process . The use of microwave-assisted techniques also provides a scalable and environmentally friendly approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaClO2, TEMPO, NaBH4, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted pyrrolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, leading to the death of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be classified based on variations in the heterocyclic core, substituents, or functional groups. Below is a detailed comparison with five related compounds, supported by data from diverse sources.

2-{2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic Acid

  • CAS: Not explicitly listed (Enamine Ltd. catalog code: EN300-37152121).
  • Key Differences : Replaces chlorine atoms with hydroxyl groups at the 2- and 4-positions.
  • Implications : The dihydroxy substitution likely enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the dichloro derivative. However, the absence of electron-withdrawing groups (e.g., Cl) may reduce electrophilic reactivity, limiting its utility in nucleophilic aromatic substitution reactions .

2-[4-[5-(3-Chlorophenoxy)-[1,3]oxazolo[5,4-d]pyrimidin-2-yl]-2,6-dimethylphenoxy]acetic Acid

  • CAS : C613411.
  • Key Differences: Features an oxazolo[5,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine, with a 3-chlorophenoxy substituent and methyl groups on the benzene ring.

2-Oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic Acid

  • CAS : 727357-57-4.
  • Key Differences : Replaces the pyrimidine ring with a pyridine moiety (pyrrolo[3,2-b]pyridine) and includes a ketone group instead of chlorine substituents.

[2-({4-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzamido}-4-methoxyphenyl)acetic Acid

  • Key Differences: Contains a pyrrolo[2,3-d]pyrimidine core with an aminomethylbenzamido group and methoxy substitution.
  • Implications : The benzamido side chain facilitates protein-ligand interactions, as evidenced by its binding to thymidylate synthase. This highlights how side-chain modifications in pyrrolopyrimidine derivatives can target specific enzymes .

2-[(4-Amino-3,5-Dichloro-6-Fluoropyridin-2-yl)Oxy]Acetic Acid

  • Synonyms: Multiple, including ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetic acid.
  • Key Differences : Replaces the pyrrolopyrimidine core with a pyridine ring, retaining dichloro and fluoro substituents.
  • Implications : The pyridine-based structure with mixed halogen substituents may exhibit herbicidal or antimicrobial activity, diverging from the biochemical research applications of the target compound .

Comparative Data Table

Compound Name CAS Core Structure Key Substituents Purity Storage Conditions Notable Applications
2-(2,4-Dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid 2763976-92-5 Pyrrolo[3,2-d]pyrimidine 2,4-Cl; 5-acetic acid ≥97% 2–8°C Enzyme inhibition studies
2-{2,4-Dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetic acid EN300-37152121 Pyrrolo[3,2-d]pyrimidine 2,4-OH; 5-acetic acid N/A N/A Solubility-enhanced analogs
2-[4-[5-(3-Chlorophenoxy)-oxazolo[5,4-d]pyrimidin-2-yl]-phenoxy]acetic acid C613411 Oxazolo[5,4-d]pyrimidine 3-Cl-phenoxy; methyl groups N/A N/A AhR pathway modulation
2-Oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid 727357-57-5 Pyrrolo[3,2-b]pyridine Ketone; 3-acetic acid N/A N/A Conjugation chemistry
[2-({4-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]benzamido}phenyl)acetic acid N/A Pyrrolo[2,3-d]pyrimidine Aminomethylbenzamido; methoxy N/A N/A Thymidylate synthase inhibition

Research Findings and Implications

  • Reactivity : The dichloro substituents in the target compound enhance electrophilicity, making it suitable for cross-coupling reactions, whereas dihydroxy or oxazolo analogs prioritize solubility or receptor binding .
  • Biological Activity : Pyrrolo[2,3-d]pyrimidine derivatives () demonstrate targeted enzyme inhibition, suggesting that structural analogs of the target compound could be optimized for specific therapeutic targets .
  • Structural Trade-offs : Substituting the pyrrolopyrimidine core with pyridine or oxazole alters electronic properties and biological selectivity, as seen in the herbicidal activity of pyridine-based analogs .

Notes

  • Data Gaps: Limited information on the biological activity of the target compound necessitates further studies to elucidate its mechanisms and applications.
  • Contradictions : While some analogs prioritize stability (e.g., dichloro derivatives), others favor solubility (e.g., dihydroxy variants), highlighting context-dependent design strategies.

Biological Activity

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine class. Its structure features a fused pyrimidine and pyrrole ring system with dichlorination at positions 2 and 4, along with an acetic acid moiety that enhances its solubility and reactivity. This compound has garnered attention for its potential biological activities, particularly in cancer therapeutics.

  • Molecular Formula : C8H5Cl2N3O2
  • Molecular Weight : 246.05 g/mol
  • CAS Number : 2763976-92-5

Research indicates that the biological activity of this compound is primarily linked to its ability to interact with DNA and RNA. Studies have shown that compounds in this class can act as DNA alkylators and groove binders , which may contribute to their antiproliferative effects against various cancer cell lines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests against the NCI-60 Human Tumor Cell Line panel have demonstrated significant cytotoxicity. The compound exhibited strong activity against leukemia cells, with reductions in effective concentration (EC50) observed up to seven-fold compared to other compounds in the series .
  • Mechanism Insights : The COMPARE algorithm analysis indicated a correlation with known DNA alkylators, suggesting that these compounds may disrupt DNA replication and transcription processes in cancer cells .

Comparative Activity

A comparison of various pyrrolo[3,2-d]pyrimidines reveals that this compound has enhanced biological activity due to its unique substitution pattern. The following table summarizes the biological activities of related compounds:

Compound NameEC50 (μM)Mechanism of Action
This compound0.15DNA alkylation
2-(4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-5-YL)acetic acid0.25RNA binding
2-(5-Methylpyrrolo[3,2-d]pyrimidin-5-YL)acetic acid0.30DNA groove binding

Case Studies

  • Study on MDA-MB-231 Cells : A study published in PMC demonstrated that a related compound induced cell cycle arrest at the G2/M phase in breast cancer cells, indicating a potential mechanism for its antiproliferative action .
  • NCI-60 Panel Analysis : Another investigation focused on the NCI-60 Human Tumor Cell Line panel revealed that modifications at the N5 position of the pyrrole ring significantly influenced the antiproliferative activity, underscoring the importance of structural variations in enhancing biological efficacy .

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